molecular formula C21H24ClN3O3S B8413345 N-Boc-N-[[6-(7-chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl]methyl]-2-methoxyethanamine

N-Boc-N-[[6-(7-chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl]methyl]-2-methoxyethanamine

Cat. No.: B8413345
M. Wt: 434.0 g/mol
InChI Key: RYRXEENRCNVKPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-N-[[6-(7-chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl]methyl]-2-methoxyethanamine is a synthetic organic compound with the molecular formula C21H24ClN3O3S and a molecular weight of 433.95 g/mol . This compound is characterized by its complex structure, which includes a thienopyridine moiety, a pyridine ring, and a carbamate group. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C21H24ClN3O3S

Molecular Weight

434.0 g/mol

IUPAC Name

tert-butyl N-[[6-(7-chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl]methyl]-N-(2-methoxyethyl)carbamate

InChI

InChI=1S/C21H24ClN3O3S/c1-21(2,3)28-20(26)25(9-10-27-4)13-14-5-6-16(24-12-14)18-11-17-19(29-18)15(22)7-8-23-17/h5-8,11-12H,9-10,13H2,1-4H3

InChI Key

RYRXEENRCNVKPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCOC)CC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-Boc-N-[[6-(7-chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl]methyl]-2-methoxyethanamine involves multiple steps, typically starting with the preparation of the thienopyridine and pyridine intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

N-Boc-N-[[6-(7-chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl]methyl]-2-methoxyethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and pyridine moieties, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Boc-N-[[6-(7-chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl]methyl]-2-methoxyethanamine is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-Boc-N-[[6-(7-chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl]methyl]-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-Boc-N-[[6-(7-chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl]methyl]-2-methoxyethanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties .

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